Sgn-2FF
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Overview
Description
SGN-2FF, also known as 2-Fluorofucose, is a novel small molecule inhibitor of fucosylation. Fucosylation is a type of glycosylation where fucose, a hexose deoxy sugar, is added to proteins and lipids. Increased fucosylation is associated with tumor progression and metastasis, making it a target for cancer therapy . This compound inhibits cellular fucosylation by depleting the fucosylation substrate GDP-fucose and directly inhibiting fucosyltransferases, leading to the production of afucosylated glycoproteins, including antibodies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SGN-2FF involves the fluorination of fucoseThe protected intermediate is then deprotected to yield 2-Fluorofucose .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using the same principles as the laboratory synthesis but optimized for efficiency and yield. This would include the use of automated reactors and purification systems to ensure the consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: SGN-2FF primarily undergoes substitution reactions due to the presence of the fluorine atom. The fluorine atom can be replaced by other nucleophiles under appropriate conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products: The major products formed from the reactions of this compound are typically afucosylated glycoproteins. These products are of significant interest in cancer therapy due to their reduced ability to promote tumor progression and metastasis .
Scientific Research Applications
SGN-2FF has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the effects of fucosylation on protein function. In biology, it is used to investigate the role of fucosylation in cell signaling and immune responses. In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit tumor progression and metastasis . In industry, it is used in the production of afucosylated antibodies for therapeutic use .
Mechanism of Action
SGN-2FF exerts its effects by inhibiting the process of fucosylation. It depletes the fucosylation substrate GDP-fucose and directly inhibits fucosyltransferases, the enzymes responsible for adding fucose to proteins and lipids . This leads to the production of afucosylated glycoproteins, which have reduced ability to promote tumor progression and metastasis . The compound also modulates immune cell activity, enhancing the immune response against tumors .
Comparison with Similar Compounds
SGN-2FF is unique among fucosylation inhibitors due to its dual mechanism of action. While other inhibitors may only deplete GDP-fucose or inhibit fucosyltransferases, this compound does both . This makes it more effective at reducing fucosylation and producing afucosylated glycoproteins. Similar compounds include 2-Deoxy-2-fluorofucose and 2-Deoxy-2-fluoro-L-fucose, which also inhibit fucosylation but through different mechanisms .
Properties
Molecular Formula |
C6H11FO4 |
---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
(3S,4R,5S,6S)-3-fluoro-6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO4/c1-2-4(8)5(9)3(7)6(10)11-2/h2-6,8-10H,1H3/t2-,3-,4+,5-,6?/m0/s1 |
InChI Key |
IRKXGKIPOMIQOD-ZZWDRFIYSA-N |
SMILES |
CC1C(C(C(C(O1)O)F)O)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)F)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)F)O)O |
solubility |
not available |
Origin of Product |
United States |
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